Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate
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Overview
Description
Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate is a synthetic organic compound with a complex structure It is characterized by the presence of an anilino group, an oxoethoxy linkage, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoic acid with an appropriate aniline derivative under controlled conditions to form the intermediate product. This intermediate is then reacted with methyl chloroformate in the presence of a base to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ether derivatives.
Scientific Research Applications
Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate involves its interaction with specific molecular targets. The anilino group can interact with enzymes or receptors, potentially inhibiting their activity. The oxoethoxy linkage may facilitate the compound’s binding to its target, enhancing its efficacy. The chlorobenzoate moiety can contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Anilino-2-oxoethoxy)benzoic acid: Similar structure but lacks the methyl and chloro groups.
Methyl 3-(2-anilino-2-oxoethoxy)benzoate: Similar structure with a different position of the anilino group.
Methyl 4-(2-anilino-2-oxoethoxy)quinoline-2-carboxylate: Contains a quinoline ring instead of a benzoate moiety.
Uniqueness
Methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which can influence its chemical reactivity and biological activity. The combination of the anilino group and the oxoethoxy linkage also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
CAS No. |
20745-71-5 |
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Molecular Formula |
C16H14ClNO4 |
Molecular Weight |
319.74 g/mol |
IUPAC Name |
methyl 2-(2-anilino-2-oxoethoxy)-4-chlorobenzoate |
InChI |
InChI=1S/C16H14ClNO4/c1-21-16(20)13-8-7-11(17)9-14(13)22-10-15(19)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
YBVIABNABCTGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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